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Compound of Interest

Compound Name: 3-Morpholin-4-ylpropanohydrazide

CAS No.: 59737-33-6

Cat. No.: B1332746 Get Quote

Executive Summary & Scaffold Rationale
3-Morpholin-4-ylpropanohydrazide represents a privileged scaffold in medicinal chemistry.

The morpholine ring serves as a solubility enhancer and metabolic stabilizer, while the

hydrazide motif acts as a versatile pharmacophore capable of hydrogen bonding, metal

chelation (e.g., Zn²⁺ in metalloenzymes), and covalent interactions with electrophilic enzyme

targets.

This guide outlines a self-validating screening cascade designed to identify high-quality hits

while rigorously excluding false positives common to hydrazide/hydrazone chemistries (e.g.,

redox cycling, metal sequestration).

Core Library Architecture
Scaffold: 3-Morpholin-4-ylpropanohydrazide (CAS: 59737-33-6 or derivatives).[1]

Library Type: Focused Combinatorial Library (typically condensation products with aromatic

aldehydes/ketones).

Target Class Suitability: Metalloenzymes (Carbonic Anhydrases, HDACs), Cysteine

Proteases, and Antimicrobial targets.
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The following diagram illustrates the logical flow from library QC to hit validation, emphasizing

the exclusion of "Frequent Hitters" (PAINS).

Library Assembly
(3-Morpholin-4-ylpropanohydrazide Derivatives)
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Figure 1: Screening cascade prioritizing early detection of compound instability and assay

interference.

Step-by-Step Experimental Protocols
Phase 1: Library Quality Control & Stability
Hydrazide derivatives, particularly hydrazones, are susceptible to hydrolysis in acidic aqueous

buffers. Ensuring structural integrity prior to screening is non-negotiable.

Protocol: Hydrolytic Stability Assessment

Preparation: Dilute 5 representative library members to 50 µM in the Assay Buffer (e.g., PBS

pH 7.4).

Incubation: Incubate at 25°C for 24 hours.

Analysis: Inject onto RP-HPLC (C18 column).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5-95% B over 5 mins.

Criteria: Compounds must show <10% degradation (hydrolysis back to parent hydrazide and

aldehyde) to be cleared for screening.[2]

Phase 2: Primary Screening (Biochemical Assay)
Context: Assuming a metalloenzyme target (e.g., Carbonic Anhydrase or MMP) due to the

hydrazide's chelating ability.

Methodology: Fluorescence Resonance Energy Transfer (FRET) This protocol minimizes

interference compared to absorbance assays.

Reagent Setup:

Enzyme Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

(detergent prevents aggregation).
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Substrate: Fluorogenic peptide substrate (specific to target).

Library Plate: Echo acoustic transfer of 20 nL compound (10 mM stock) into 384-well black

plates. Final assay conc: 10 µM.

Reaction Assembly:

Add 10 µL Enzyme solution (at Km concentration).

Incubate 15 min at RT (allows slow-binding hydrazides to equilibrate).

Add 10 µL Substrate solution to initiate.

Readout:

Monitor Fluorescence (Ex/Em specific to probe) kinetically for 30 minutes.[2]

Calculate

(slope) relative to DMSO controls.

Data Normalization:

Phase 3: Counter-Screening (The "Trustworthiness"
Pillar)
Hydrazides are notorious Pan-Assay Interference Compounds (PAINS) candidates due to

metal sequestration or redox cycling.

Protocol: Detergent-Based Aggregation Check

Concept: Small molecule aggregates inhibit enzymes non-specifically by sequestration.

Aggregates are sensitive to non-ionic detergents.

Execution: Re-run the hits from Phase 2 in the presence of 0.01% Triton X-100 (or increase

Brij-35 concentration).

Validation:
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If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-

inserted">

shifts significantly (>3-fold increase) with detergent, the hit is likely an aggregator (False
Positive).

If

remains stable, the inhibition is specific.

Quantitative Data Summary & Hit Selection
The following table defines the thresholds for advancing a compound from the 3-Morpholin-4-
ylpropanohydrazide library to the "Lead" stage.

Parameter Threshold / Criteria Rationale

Solubility (Kinetic) > 50 µM in Assay Buffer

Morpholine ring usually

ensures this; precipitation

causes false negatives.

Primary Inhibition > 50% at 10 µM
Standard HTS cutoff for

moderate potency hits.[2]

Hill Slope 0.8 – 1.2

Deviations indicate

aggregation, insolubility, or

multiple binding modes.

Detergent Sensitivity < 2-fold shift in IC₅₀

Confirms 1:1 binding

stoichiometry vs. colloidal

aggregation.[2]

Redox Activity Negative in Resazurin assay

Hydrazides can reduce

resazurin non-enzymatically;

essential check.

Scientific Integrity & Mechanism[2]
Why this Scaffold?
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The 3-Morpholin-4-ylpropanohydrazide core is strategically chosen for Fragment-Based

Drug Discovery (FBDD).

Morpholine: Acts as a "solubilizing tail." In crystal structures, the morpholine nitrogen often

points towards solvent, improving the physicochemical properties of the ligand without

interfering with the binding event [1].

Hydrazide Linker: Provides a rigid yet functionalizable handle. In metalloenzymes (e.g.,

Carbonic Anhydrase), the terminal nitrogen or the carbonyl oxygen can coordinate directly to

the Zinc cofactor [2].[3]

Critical Failure Modes (Self-Validating the Protocol)
Hydrazone Hydrolysis: The linkage formed (C=N) is reversible. The Phase 1 QC step is

critical because screening a hydrolyzed library results in screening the same parent

hydrazide repeatedly, masking diversity.

Metal Stripping: Hydrazides can strip metal cofactors from enzymes. The Kinetic Readout in

Phase 2 helps identify this; metal stripping often shows a time-dependent loss of activity

distinct from competitive inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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